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molecular formula C16H23NO7S B8806677 Boc-Ser(Tos)-OMe

Boc-Ser(Tos)-OMe

Cat. No. B8806677
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632826B1

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C@@H:4]([CH2:13][OH:14])[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].Cl.C(N(CC)CC)C.[S:24](Cl)([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25].C(N(CC)CC)C.Cl>ClCCl.CN(C)C1C=CN=CC=1.O>[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:7])[CH2:13][O:14][S:24]([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
COC([C@H](NC(=O)OC(C)(C)C)CO)=O
Name
Quantity
4.19 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
8.35 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
270 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (35 ml)
WASH
Type
WASH
Details
the combined organic solutions washed with brine (2*25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a pale yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
Once crystallisation
ADDITION
Type
ADDITION
Details
petrol ether (75 ml) was added in five portions over two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
crystallisation
WAIT
Type
WAIT
Details
to proceed at 6° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.98 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06632826B1

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C@@H:4]([CH2:13][OH:14])[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].Cl.C(N(CC)CC)C.[S:24](Cl)([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25].C(N(CC)CC)C.Cl>ClCCl.CN(C)C1C=CN=CC=1.O>[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:10])[CH3:11])=[O:7])[CH2:13][O:14][S:24]([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
COC([C@H](NC(=O)OC(C)(C)C)CO)=O
Name
Quantity
4.19 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
8.35 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
270 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (35 ml)
WASH
Type
WASH
Details
the combined organic solutions washed with brine (2*25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a pale yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
Once crystallisation
ADDITION
Type
ADDITION
Details
petrol ether (75 ml) was added in five portions over two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
crystallisation
WAIT
Type
WAIT
Details
to proceed at 6° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.98 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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